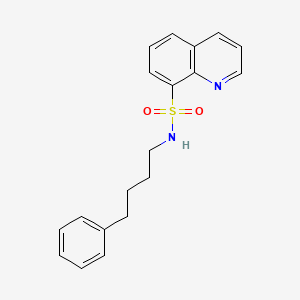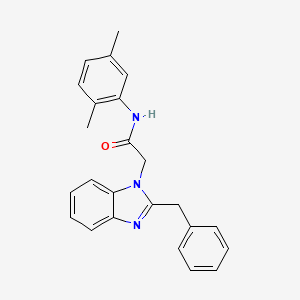
N-(4-phenylbutyl)quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-phenylbutyl)quinoline-8-sulfonamide is a compound that belongs to the class of quinoline sulfonamides. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinoline ring system substituted with a sulfonamide group at the 8-position and a phenylbutyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylbutyl)quinoline-8-sulfonamide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is known for its efficiency and selectivity in forming the desired product. The reaction conditions usually involve the use of a copper catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenylbutyl)quinoline-8-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-phenylbutyl)quinoline-8-sulfonamide involves its interaction with molecular targets such as PKM2. By inhibiting PKM2, the compound disrupts the glycolytic pathway in cancer cells, leading to reduced ATP production and impaired cell viability. This selective inhibition of PKM2 in cancer cells makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-sulfonamide: Shares the quinoline and sulfonamide moieties but lacks the phenylbutyl group.
N-(4-phenylbutyl)quinoline: Contains the phenylbutyl group but lacks the sulfonamide moiety.
Uniqueness
N-(4-phenylbutyl)quinoline-8-sulfonamide is unique due to the presence of both the phenylbutyl and sulfonamide groups, which contribute to its distinct biological activity and selectivity towards cancer cells. This combination of structural features enhances its potential as a therapeutic agent compared to other similar compounds.
Properties
Molecular Formula |
C19H20N2O2S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(4-phenylbutyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C19H20N2O2S/c22-24(23,18-13-6-11-17-12-7-14-20-19(17)18)21-15-5-4-10-16-8-2-1-3-9-16/h1-3,6-9,11-14,21H,4-5,10,15H2 |
InChI Key |
DIRTXTCFFXAZCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(Z)-(furan-2-YL)methylidene]acetohydrazide](/img/structure/B11119297.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11119304.png)
![N-(2-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B11119312.png)
![7-Bromo-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11119314.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11119322.png)
![ethyl 2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate](/img/structure/B11119332.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B11119333.png)

![N-[(1E)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11119342.png)
![4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11119347.png)
![2-cyclopropyl-1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazole](/img/structure/B11119350.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11119357.png)

![1-[4-(2-methoxyphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B11119368.png)
